1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5OS/c15-10-3-1-4-11(16)13(10)18-14(22)17-7-9-8-21(20-19-9)12-5-2-6-23-12/h1-6,8H,7H2,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETZPZZINLJYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=CN(N=N2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This step involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring.
Attachment of the Thiophenyl Group: The thiophenyl group is introduced through a substitution reaction, often using thiophene and a suitable halide.
Incorporation of the Difluorophenyl Group: The difluorophenyl group is added via a nucleophilic aromatic substitution reaction.
Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes oxidation, reduction, substitution, and coupling reactions, driven by its functional groups (triazole, urea, and fluorinated phenyl).
Oxidation
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Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
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Conditions : Acidic medium.
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Outcome : Forms oxidized derivatives, though specific products depend on reaction specificity.
Reduction
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Conditions : Anhydrous ether or THF.
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Outcome : Generates reduced analogs, such as amines or alcohols, depending on reactive sites.
Substitution Reactions
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Nucleophilic Substitution : Reacts with alkyl halides or nucleophiles (e.g., amines) under basic conditions.
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Electrophilic Substitution : Occurs at activated positions (e.g., thiophenyl ring) using electrophiles like halogens.
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Conditions : DMF, THF, or pyridine.
Triazole Ring Formation
A critical step involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. This reaction typically uses propargyl amine and azides, often in the presence of copper(I) catalysts and base (e.g., trimethylamine) .
Reaction Conditions and Reagents
Oxidation
Hydrogen peroxide or permanganate oxidizes susceptible groups (e.g., thiophenyl rings or triazole side chains), altering the compound’s electronic properties.
Reduction
Reduction targets carbonyl groups (e.g., urea linkage) to form amines or alcohols. LiAlH₄ is more aggressive than NaBH₄, enabling selective reductions.
Substitution
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Nucleophilic : The thiophenyl ring may undergo substitution at activated positions (e.g., α to sulfur) with nucleophiles like amines.
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Electrophilic : Fluorinated phenyl rings resist substitution but may undergo meta/para substitution under harsh conditions.
Case Studies and Analog Comparisons
While direct data for this compound is limited, analogs with similar structures demonstrate:
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Anticancer Activity : Triazole-urea derivatives exhibit IC₅₀ values of 10–30 µM against cancer cell lines (e.g., MCF-7, A549) .
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Enzyme Inhibition : Structural analogs bind to metabolic enzymes, altering pathways critical for cellular proliferation.
Challenges and Optimization
Industrial synthesis requires optimization of CuAAC conditions (e.g., catalyst loading, reaction time) and urea formation (e.g., triphosgene equivalents) . Scale-up may involve continuous flow reactors and automated purification.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties , particularly in anti-inflammatory and anticancer applications. Studies have shown that derivatives containing the triazole moiety exhibit significant biological activity against various cancer cell lines. For example, compounds synthesized from similar structures demonstrated cytotoxic effects against MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cell lines .
Biochemical Probes
Due to its ability to interact with specific molecular targets, 1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is being explored as a biochemical probe . Its structure allows it to bind to enzymes or receptors involved in metabolic pathways, making it useful for studying enzyme inhibition mechanisms .
Material Science
In material science, this compound serves as a building block for synthesizing more complex materials. Its unique functional groups can be modified to create new polymers or other materials with desirable properties for industrial applications .
Case Study 1: Anticancer Activity
A study published in Scientific Reports demonstrated that derivatives of this compound exhibited potent cytotoxicity against multiple cancer cell lines. The research highlighted the mechanism of action involving the inhibition of key metabolic enzymes essential for cancer cell proliferation .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | HCT-116 | 20 |
| Compound C | A549 | 10 |
Case Study 2: Biochemical Probing
In another investigation focusing on enzyme interactions, researchers utilized this compound to study its effect on specific metabolic pathways. The results indicated that it could effectively inhibit certain enzymes critical for metabolic regulation, suggesting potential applications in drug development for metabolic disorders .
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Data Table: Key Parameters of Comparable Compounds
Biological Activity
1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a synthetic organic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure comprising a difluorophenyl group, a thiophenyl group, and a triazole ring, which contribute to its diverse biological properties.
The molecular formula of this compound is , with a molecular weight of approximately 345.4 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for further research in pharmacology and biochemistry.
The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors within biological systems. The presence of the triazole moiety suggests potential inhibition of certain enzymes that are critical in various metabolic pathways.
Anticancer Activity
Recent studies have indicated that compounds bearing similar structural motifs exhibit significant anticancer properties. For instance, triazole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In vitro assays have demonstrated that related compounds can reduce cell viability in human cancer lines such as MDA-MB-435 (breast cancer) and PC-3 (prostate cancer) with IC50 values ranging from 15 to 30 μM .
Antifungal and Larvicidal Activity
Research has shown that urea and thiourea derivatives can exhibit antifungal properties against plant pathogens. A study on structurally related compounds revealed effective inhibition against Phomopsis obscurans and P. viticola, suggesting potential applications in agricultural settings . Additionally, compounds similar to this compound demonstrated larvicidal activity against Aedes aegypti, with LD50 values indicating significant toxicity .
Data Table: Biological Activities of Related Compounds
Case Studies
Several case studies have highlighted the efficacy of urea and thiourea derivatives in various biological assays:
- Anticancer Study : A series of urea derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications on the phenyl ring significantly enhanced anticancer activity, with some compounds achieving IC50 values below 30 μM across different tumor types .
- Antifungal Efficacy : In a comparative study assessing antifungal activities against several pathogens, the synthesized compounds showed promising results against Phomopsis species, with complete growth inhibition at concentrations as low as 30 μM after extended exposure periods .
Q & A
Q. Basic
- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement (e.g., R factor <0.05) to resolve the triazole-thiophene and urea conformations .
- Spectroscopy :
- IR : Stretching vibrations for urea C=O (~1650 cm⁻¹) and triazole C–N (~1450 cm⁻¹) .
What strategies are recommended for analyzing contradictory bioactivity data in different studies?
Q. Advanced
- Assay Validation : Ensure consistent cell lines (e.g., Plasmodium falciparum for antimalarial studies) and assay conditions (e.g., ATP concentration in kinase inhibition assays) .
- Purity Analysis : Verify compound integrity via HPLC (e.g., >95% purity) to exclude degradation products .
- Structural Analog Comparison : Compare activity against analogs (e.g., thiophene vs. quinoline derivatives) to identify substituent-specific effects .
How can computational methods predict the compound’s target interactions?
Q. Advanced
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases (e.g., PfCDPK1) or autophagy-related proteins (e.g., ULK1) .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values for fluorine) with bioactivity data to guide optimization .
- MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) in explicit solvent models .
What are critical considerations for optimizing reaction yields during synthesis?
Q. Basic
- Catalyst Efficiency : Optimize Cu(I) catalyst (e.g., 2 mol% CuI) and reducing agents (e.g., sodium ascorbate) to minimize side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance click chemistry rates, while dichloromethane improves urea coupling .
- Workup : Acid-base extraction removes unreacted isocyanates; silica gel chromatography isolates the product .
How can researchers study the compound’s pharmacokinetic properties in preclinical models?
Q. Advanced
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .
- In Vivo PK : Administer intravenously/orally in rodents and collect plasma for bioavailability calculations (e.g., AUC₀–24) .
Which spectroscopic techniques are most effective for characterizing functional groups?
Q. Basic
- ¹H NMR : Assign aromatic protons (difluorophenyl, thiophene) and urea NH protons .
- ¹³C NMR : Identify carbonyl carbons (urea C=O at ~155 ppm) and triazole carbons (~140–150 ppm) .
- IR Spectroscopy : Confirm urea (1650 cm⁻¹) and triazole (1450 cm⁻¹) groups .
How to design experiments for elucidating the mechanism of action?
Q. Advanced
- Target Identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins .
- Kinase Profiling : Screen against panels (e.g., 100+ kinases) to identify inhibition (IC₅₀ <1 μM for hits) .
- Cellular Pathway Analysis : RNA-seq or phosphoproteomics to track downstream effects (e.g., autophagy or apoptosis markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
